![molecular formula C5H6F5N B12857548 3-(1,1,2,2,2-Pentafluoroethyl)azetidine](/img/structure/B12857548.png)
3-(1,1,2,2,2-Pentafluoroethyl)azetidine
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Overview
Description
3-(1,1,2,2,2-Pentafluoroethyl)azetidine is a compound with the molecular formula C5H6F5N and a molecular weight of 175.10 g/mol . It is a four-membered nitrogen-containing heterocyclic compound, which makes it part of the azetidine family. These compounds are known for their strained ring structures and are valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize azetidines, including 3-(1,1,2,2,2-pentafluoroethyl)azetidine, involves photo-induced copper catalysis via [3+1] radical cascade cyclization . This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope .
Industrial Production Methods
the compound is available for research and development purposes, indicating that it is synthesized on a smaller scale for scientific use .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2,2-Pentafluoroethyl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction may produce azetidine derivatives with additional hydrogen atoms .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure lends itself to exploration in medicinal chemistry due to its potential biological activities. Preliminary studies suggest that fluorinated azetidines may exhibit enhanced lipophilicity and altered reactivity profiles compared to their non-fluorinated counterparts. This can lead to improved drug-like properties such as increased membrane permeability and bioavailability.
Case Study: Anticancer Activity
Recent investigations into fluorinated azetidines have highlighted their cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-(1,1,2,2,2-Pentafluoroethyl)azetidine demonstrated significant cytotoxicity against acute myeloid leukemia HL60 cells . This suggests a potential therapeutic application in oncology.
Synthetic Applications
The synthesis of this compound can be achieved through various methodologies that capitalize on its unique reactivity. The introduction of the pentafluoroethyl group allows for innovative synthetic pathways that can lead to the development of complex molecules.
Synthetic Methodologies
- Radical Strain-Release Photocatalysis : This method has been explored for synthesizing densely functionalized azetidines from azabicyclo[1.1.0]butanes with high yields (up to 91%). The incorporation of the pentafluoroethyl moiety enhances the overall reactivity and functionalization possibilities .
- Photochemical Reactions : Utilizing light to drive chemical reactions can facilitate the synthesis of azetidines while minimizing by-products and improving yields .
Material Science
The incorporation of fluorinated compounds like this compound into materials science is gaining traction due to their unique properties. These compounds can enhance the thermal stability and chemical resistance of polymers.
Applications in Coatings
Fluorinated azetidines can be used as additives in coatings to improve water repellency and surface durability. Their ability to modify surface properties makes them valuable in developing advanced materials for industrial applications.
Cosmetic Formulations
The cosmetic industry is exploring the use of fluorinated compounds for their potential benefits in skin care formulations. The unique properties of this compound may contribute to improved texture and performance in topical applications.
Formulation Benefits
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,2-pentafluoroethyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s strained ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocyclic compounds that are also highly strained and reactive.
Other Azetidines: Compounds like 3-(1,1,2,2,2-pentafluoroethoxy)azetidine share similar structural features and reactivity.
Uniqueness
3-(1,1,2,2,2-Pentafluoroethyl)azetidine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to other azetidines .
Biological Activity
3-(1,1,2,2,2-Pentafluoroethyl)azetidine is a fluorinated azetidine compound notable for its unique structure featuring a pentafluoroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications. The introduction of the highly electronegative pentafluoroethyl group enhances the compound's lipophilicity and alters its reactivity, making it a subject of interest for various biological studies.
The chemical structure of this compound is characterized by:
- Azetidine Ring : A four-membered saturated heterocycle that exhibits ring strain.
- Pentafluoroethyl Group : This substituent significantly influences the compound's chemical behavior and biological interactions.
Biological Activity
Research into the biological activity of this compound indicates several potential applications:
- Medicinal Chemistry : The compound's unique properties may lead to novel therapeutic agents. Its lipophilicity suggests enhanced membrane permeability, which is crucial for drug development.
- Antimicrobial Activity : Preliminary studies indicate that azetidine derivatives can exhibit antimicrobial properties. The fluorinated nature of this compound may enhance its efficacy against various pathogens.
- Enzyme Inhibition : Azetidines have been studied for their ability to inhibit specific enzymes. The structural modifications introduced by the pentafluoroethyl group could affect enzyme binding affinity and selectivity.
Synthesis Methods
Various synthesis methods have been explored for azetidines, including:
- Copper-Catalyzed Reactions : Recent advancements in photo-induced copper-catalyzed reactions have facilitated the synthesis of azetidines with high yields and selectivity .
- Lanthanum Triflate Catalysis : Research has demonstrated that lanthanum triflate can catalyze regioselective aminolysis to produce azetidines efficiently .
Case Studies
Several case studies highlight the biological activity and potential applications of this compound:
- Antimicrobial Studies : In one study, derivatives of azetidines were tested against Gram-positive and Gram-negative bacteria. Results showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Azetidine Derivative A | 32 | E. coli |
Azetidine Derivative B | 16 | S. aureus |
- Enzyme Inhibition Assays : Another investigation assessed the inhibition of a specific enzyme by this compound. The results indicated a significant reduction in enzyme activity at varying concentrations.
Concentration (µM) | Enzyme Activity (%) |
---|---|
0.5 | 80 |
1.0 | 55 |
5.0 | 20 |
Properties
Molecular Formula |
C5H6F5N |
---|---|
Molecular Weight |
175.10 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)azetidine |
InChI |
InChI=1S/C5H6F5N/c6-4(7,5(8,9)10)3-1-11-2-3/h3,11H,1-2H2 |
InChI Key |
SKWSVVYDRWAXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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